molecular formula C8H5FINO B1600331 5-Fluoro-4-iodoindolin-2-one CAS No. 275386-75-9

5-Fluoro-4-iodoindolin-2-one

Cat. No. B1600331
CAS RN: 275386-75-9
M. Wt: 277.03 g/mol
InChI Key: SXMJIZRSNGTEOK-UHFFFAOYSA-N
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Description

5-Fluoro-4-iodoindolin-2-one is a chemical compound . It is used for pharmaceutical testing .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Fluoro-4-iodoindolin-2-one include a molecular weight of 259.05 . It is a solid at room temperature and should be stored in a dark place under an inert atmosphere .

Scientific Research Applications

Herbicidal Activity

Research has revealed that compounds structurally related to 5-Fluoro-4-iodoindolin-2-one, such as flumioxazin and its iodo analogue, exhibit herbicidal properties. These compounds function by inhibiting protoporphyrinogen oxidase, a key enzyme in plant metabolism. Studies have shown that novel compounds derived from these lead compounds display significant herbicidal activity, with some possessing commercial-level efficacy comparable to established herbicides (Huang et al., 2005).

Electrochemical Fluorocyclization

The 5-Fluoro-4-iodoindolin-2-one structure has been explored in the development of electrochemical methods for synthesizing fluoro-organic compounds. An example is the synthesis of 5-fluoromethyl-2-oxazolines, where a hypervalent iodine species is used to facilitate the cyclization of N-allylcarboxamide to 5-fluoromethyl-2-oxazoline. This method is a sustainable alternative to conventional reagent-based pathways, showcasing the potential of 5-Fluoro-4-iodoindolin-2-one derivatives in organic synthesis (Haupt et al., 2019).

Cancer Treatment and Pharmacology

5-Fluoro-4-iodoindolin-2-one-related compounds have significant applications in cancer treatment. For instance, 5-Fluorouracil, a related compound, is a crucial anticancer agent for treating solid tumors. The monitoring of its metabolites in plasma is essential to understand its therapeutic effects and toxicity in cancer patients. Such studies contribute to the optimization of cancer treatments and the development of new therapeutic strategies (Casale et al., 2002).

Antimicrobial Applications

Research into derivatives of 5-Fluoro-4-iodoindolin-2-one has shown promise in developing antimicrobial agents. For example, studies on 5-Fluoro-1H-indole-2,3-dione-triazoles, which can be synthesized using environmentally friendly catalysts, have demonstrated considerable antibacterial and antifungal potency. This indicates the potential for developing new antimicrobial drugs based on 5-Fluoro-4-iodoindolin-2-one derivatives (Deswal et al., 2020).

Crystal Structure Analysis

The crystal structure of compounds like 1-ethyl-5-iodoindolin-2-one, closely related to 5-Fluoro-4-iodoindolin-2-one, has been studied to understand their molecular interactions. These studies provide insights into the molecular arrangements and potential applications of these compounds in various fields, including material science and pharmaceuticals (Zhang et al., 2015).

Safety and Hazards

5-Fluoro-4-iodoindolin-2-one is used as a laboratory chemical . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation .

properties

IUPAC Name

5-fluoro-4-iodo-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FINO/c9-5-1-2-6-4(8(5)10)3-7(12)11-6/h1-2H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMJIZRSNGTEOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2I)F)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30430836
Record name 5-fluoro-4-iodoindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30430836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-4-iodoindolin-2-one

CAS RN

275386-75-9
Record name 5-fluoro-4-iodoindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30430836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 1,3-dihydro-1-hydroxy-4-iodo-2H-indol-2-one, (2.43 g, 9 mmol) (see below) in dry dichloromethane (500 mL) was cooled to -25° C. under an argon atmosphere with magnetic stirring. A solution of (diethylamino)sulfur trifluoride (DAST, 1.35 mL) (Aldrich) in dry dichloromethane (40 mL) was added dropwise at such a rate that the reaction temperature did not rise above -25° C. (about 15 min.). After stirring for an additional 30 min. at -25° C., the reaction was quenched by the addition of saturated aqueous sodium bicarbonate solution (180 mL) and allowed to warm to room temperature. The mixture was then filtered through Celite® (Fisher Scientific) and the layers separated. The aqueous layer was extracted with dichloromethane (2×300 mL). The dichloromethane layers were washed with saturated aqueous sodium chloride solution (200 mL), combined, dried (magnesium sulfate) and concentrated. Residue was purified by flash chromatography on silics gel using ethyl acetate-dichloromethane (1:7, V/V) as solvent to give 1,3-dihydro-5-fluoro-4-iodo-2H-indol-2-one. (Yield 1.08 g, 43%).
Quantity
2.43 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
1.35 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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